AalphaC-15N3

Description

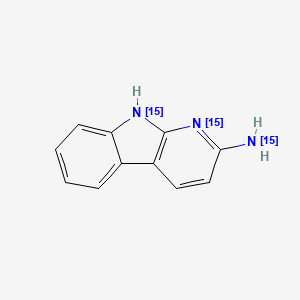

Structure

3D Structure

Properties

IUPAC Name |

9H-(115N)pyridino[2,3-b]indol-2-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)/i12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTNLJLPLJDTRM-WEQCDQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=C(C=C3)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675604 | |

| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189920-50-0 | |

| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of AalphaC-15N3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AalphaC-15N3, or 2-amino-9H-pyrido[2,3-b]indole-¹⁵N₃, is a specialized, isotopically labeled form of AalphaC (2-amino-9H-pyrido[2,3-b]indole). While the synthesis and biological activities of AalphaC and other carboline derivatives are documented, a specific, publicly available, detailed synthesis pathway for the ¹⁵N₃ labeled variant is not extensively described in the literature. This guide, therefore, presents a plausible and technically informed synthesis route based on established methodologies for α-carboline synthesis. The mechanisms of action described are based on studies of AalphaC and related carboline compounds.

Introduction

AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a member of the α-carboline class of heterocyclic amines. These compounds are of significant interest to the scientific community due to their diverse biological activities, which include potential antitumor and neurological effects.[1][2][3][4] The isotopically labeled variant, AalphaC-¹⁵N₃, in which three nitrogen atoms are replaced with the stable isotope ¹⁵N, is a valuable tool for metabolic studies, target identification, and mechanistic elucidation, allowing researchers to trace the molecule's fate and interactions within biological systems. This guide provides a comprehensive overview of a feasible synthesis pathway for AalphaC-¹⁵N₃, its proposed mechanism of action, and detailed experimental protocols.

Synthesis Pathway of AalphaC-¹⁵N₃

The synthesis of AalphaC-¹⁵N₃ can be approached through a multi-step process involving the construction of the α-carboline core followed by the introduction of the amino group, utilizing ¹⁵N-labeled precursors. A common and effective method for constructing the carboline framework is the Pictet-Spengler reaction or variations thereof, followed by aromatization.[5][6][7]

A plausible synthetic route is outlined below:

Step 1: Synthesis of ¹⁵N-labeled 2-Chloropyridine-3-carbaldehyde The synthesis begins with a commercially available ¹⁵N-labeled pyridine derivative, which is then converted to 2-chloropyridine-3-carbaldehyde. This intermediate is crucial for the subsequent coupling reaction.

Step 2: Suzuki Coupling with ¹⁵N-labeled 2-Aminophenylboronic Acid A Suzuki coupling reaction between ¹⁵N-labeled 2-chloropyridine-3-carbaldehyde and a doubly ¹⁵N-labeled 2-aminophenylboronic acid derivative would form the biphenyl intermediate necessary for the carboline ring closure. The use of ¹⁵N-labeled precursors in this step is critical for introducing the isotopic labels into the core structure.

Step 3: Reductive Cyclization and Aromatization The resulting intermediate undergoes a reductive cyclization, typically using a reducing agent like sodium dithionite, followed by an oxidation/aromatization step to form the α-carboline ring system. This step yields the AalphaC-¹⁵N₃ molecule.

Step 4: Purification The final product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to ensure high purity for subsequent biological and analytical studies.

Diagram of the Proposed Synthesis Pathway for AalphaC-¹⁵N₃

References

- 1. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]

- 4. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Structure and spectral properties of β-carbolines. Part 4. Synthesis of the new ring system: 9,10,15,15b-tetrahydroindolo[1′,2′ : 4,3]pyrazino[2,1-a]-carbolin-7(6H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of AalphaC-15N3

- 1. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and identification of DNA adducts in organs from rats dosed with MeAalphaC - PubMed [pubmed.ncbi.nlm.nih.gov]

AalphaC-15N3: A Technical Guide to its Discovery, Origin, and Application in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a mutagenic and carcinogenic heterocyclic amine, with a focus on the conceptualization and application of its isotopically labeled form, AalphaC-15N3. While direct literature on "this compound" is not available, this document extrapolates its scientific importance and use based on established principles of isotopic labeling in chemical and biological research. This compound, with its three nitrogen atoms replaced by the stable isotope ¹⁵N, represents a powerful tool for elucidating the metabolic pathways, mechanisms of DNA adduct formation, and overall toxicological profile of its unlabeled counterpart, AalphaC.

Discovery and Origin of AalphaC

AalphaC, or 2-amino-9H-pyrido[2,3-b]indole, is a member of the amino-alpha-carboline class of heterocyclic amines. Its discovery is linked to the investigation of mutagens formed during the cooking of protein-rich foods.

Initial Identification: In the late 1970s, researchers in Japan identified potent mutagenic compounds in the pyrolytic products of proteins and amino acids. AalphaC was isolated from the pyrolyzate of soybean globulin and its structure was determined.[1] The mutagenic activity of these compounds was demonstrated using the Salmonella typhimurium Ames test.[1][2]

Natural and Anthropogenic Origins: AalphaC is not a naturally occurring compound in raw foods. Its formation is a result of high-temperature cooking processes.

-

Food-borne Formation: It is formed during the grilling, frying, and broiling of proteinaceous foods such as meat and fish.[3][4] The pyrolysis of tryptophan, an amino acid, is a key pathway to its formation.[3]

-

Tobacco Smoke: AalphaC has also been identified as a component of tobacco smoke, contributing to the carcinogenic burden of smoking.[5][6]

Chemical Synthesis: The limited quantities of AalphaC that could be isolated from natural sources necessitated the development of synthetic routes to enable further toxicological studies. The first synthesis of AalphaC was reported in 1979 by Matsumoto and colleagues.[1] Since then, various synthetic methodologies have been developed to produce AalphaC and its derivatives for research purposes.[7]

This compound: The Isotopic Tracer

Isotopic labeling is a technique used to track the passage of a molecule through a biological or chemical system.[8][9] By replacing one or more atoms of a molecule with their stable, heavier isotopes (e.g., ¹³C, ¹⁵N, D), the labeled molecule can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]

This compound is a conceptual isotopically labeled version of AalphaC where the three nitrogen atoms in the pyrido-indole structure are ¹⁵N isotopes. The synthesis of such a molecule would involve using ¹⁵N-labeled precursors in the chemical synthesis pathway of AalphaC.

The primary utility of this compound lies in its application as an internal standard and tracer in:

-

Metabolic Studies: To trace the biotransformation of AalphaC in vitro and in vivo.

-

DNA Adduct Analysis: To identify and quantify the formation of covalent bonds between AalphaC metabolites and DNA.

-

Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion (ADME) of AalphaC.

Quantitative Data on AalphaC

The following tables summarize key quantitative data from studies on the biological effects of AalphaC.

Table 1: Carcinogenicity of AalphaC in Mice

| Species | Sex | Route of Administration | Dose | Tumor Type | Incidence | Reference |

| Mouse | Male | Oral (diet) | 0.08% | Haemangioendothelial sarcomas | High | [5] |

| Mouse | Male | Oral (diet) | 0.08% | Hepatocellular adenomas and carcinomas | High | [5] |

| Mouse | Female | Oral (diet) | 0.08% | Haemangioendothelial sarcomas | High | [5] |

| Mouse | Female | Oral (diet) | 0.08% | Hepatocellular adenomas and carcinomas | High | [5] |

Table 2: AalphaC-DNA Adduct Levels in Female Sprague-Dawley Rats

| Tissue | Dosing Regimen | Mean Total AalphaC-DNA Adduct Levels (RAL x 10⁷) | Reference |

| Mammary Gland Epithelial Cells | Multiple doses | 3.5 | [4] |

| Liver | Multiple doses | 50.7 | [4] |

Experimental Protocols

The use of this compound would be integral to the following experimental protocols.

In Vitro Metabolism of AalphaC using Liver Microsomes

Objective: To identify the metabolites of AalphaC formed by cytochrome P450 enzymes.

Methodology:

-

Incubation: Incubate AalphaC with liver microsomes (e.g., from rat, mouse, or human) in the presence of an NADPH-generating system. A parallel incubation is performed with this compound.

-

Extraction: After incubation, the reaction is stopped, and the metabolites are extracted using an organic solvent.

-

LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The unlabeled AalphaC and its metabolites are identified by their specific mass-to-charge ratios (m/z). The ¹⁵N-labeled counterparts will have a predictable mass shift, confirming their origin from the parent compound.

-

Metabolite Identification: The structure of the metabolites is elucidated based on their fragmentation patterns in the MS/MS spectra.

DNA Adduct Analysis by ³²P-Postlabeling

Objective: To detect and quantify the formation of AalphaC-DNA adducts in target tissues.

Methodology:

-

DNA Isolation: Isolate DNA from tissues of animals treated with AalphaC.

-

DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting. The use of this compound-derived adduct standards would aid in the definitive identification of the adduct spots on the chromatogram by mass spectrometry.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of AalphaC and its metabolites.

Methodology:

-

Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Mix the bacterial tester strain with AalphaC in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

Plating: Plate the mixture on a minimal glucose agar medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.

Visualizations

The following diagrams illustrate key pathways and workflows related to AalphaC research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Two food-borne heterocyclic amines: metabolism and DNA adduct formation of amino-alpha-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of DNA adducts of the food-derived mutagen 2-amino-9H-pyrido-[2,3-b]indole (A(alpha)C) and bioassay of mammary gland carcinogenicity in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]

- 6. 2-Amino-9H-pyrido 2-3-b indole = 98 HPLC 26148-68-5 [sigmaaldrich.com]

- 7. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

AalphaC-15N3: A Technical Guide for Researchers

IUPAC Name: 9H-(15N)pyridino[2,3-b]indol-2-(15N)amine

CAS Number: 1189920-50-0

This technical guide provides an in-depth overview of AalphaC-15N3, an isotopically labeled form of 2-amino-9H-pyrido[2,3-b]indole (AalphaC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties, biological activities, and relevant experimental methodologies.

Introduction

AalphaC is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods and is also found in tobacco smoke. It is a known mutagen and has been classified as a potential human carcinogen. The isotopically labeled version, this compound, in which the three nitrogen atoms are replaced with the stable isotope ¹⁵N, is a valuable tool for a range of research applications, including metabolic studies, DNA adduct analysis, and as an internal standard in quantitative mass spectrometry.

Physicochemical and Biological Data

The following table summarizes key quantitative data for AalphaC and its isotopically labeled form.

| Property | Value | Compound | Reference(s) |

| IUPAC Name | 9H-(¹⁵N)pyridino[2,3-b]indol-2-(¹⁵N)amine | This compound | |

| CAS Number | 1189920-50-0 | This compound | |

| Molecular Formula | C₁₁H₉¹⁵N₃ | This compound | |

| IUPAC Name | 2-amino-9H-pyrido[2,3-b]indole | AalphaC | |

| CAS Number | 26148-68-5 | AalphaC | |

| Molecular Formula | C₁₁H₉N₃ | AalphaC | |

| DNA Adduct Levels (Liver) | 137 adducts / 10⁸ nucleotides | AalphaC | [1] |

| DNA Adduct Levels (Heart) | Lower than liver | AalphaC | [1] |

| DNA Adduct Levels (Kidney) | Lower than liver | AalphaC | [1] |

| DNA Adduct Levels (Lung) | Lower than liver | AalphaC | [1] |

| DNA Adduct Levels (Colon) | Lower than liver | AalphaC | [1] |

| DNA Adduct Levels (Stomach) | Lower than liver | AalphaC | [1] |

| DNA Adduct Levels (Spleen) | Lower than liver | AalphaC | [1] |

Metabolic Activation and Genotoxicity

AalphaC is not directly genotoxic but undergoes metabolic activation to exert its mutagenic and carcinogenic effects. The primary pathway for this activation is through the cytochrome P450 enzyme system, specifically CYP1A2.

Signaling Pathway of Metabolic Activation and DNA Adduct Formation

The metabolic activation of AalphaC begins with its N-oxidation by CYP1A2, leading to the formation of the reactive intermediate N-hydroxy-AalphaC. This intermediate can then be further activated, for example, by acetylation, to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA, primarily at the C8 position of guanine, to form the N-(deoxyguanosin-8-yl)-AalphaC (dG-C8-AalphaC) adduct. The formation of this DNA adduct is a critical event in the initiation of mutagenesis and carcinogenesis.

Caption: Metabolic activation of AalphaC to a DNA-reactive species.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the genotoxicity of AalphaC.

Synthesis of this compound

³²P-Postlabelling Assay for AalphaC-DNA Adducts

The ³²P-postlabelling assay is a highly sensitive method for the detection and quantification of DNA adducts.[2][3][4]

Materials:

-

DNA samples isolated from cells or tissues exposed to AalphaC.

-

Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.

-

Nuclease P1 for adduct enrichment.

-

T4 polynucleotide kinase.

-

[γ-³²P]ATP.

-

Thin-layer chromatography (TLC) plates.

-

Phosphorimager for detection and quantification.

Procedure:

-

DNA Digestion: Isolate DNA from control and AalphaC-treated samples. Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adduct spots by autoradiography using a phosphorimager. Quantify the level of DNA adducts by measuring the radioactivity of the adduct spots relative to the total amount of DNA analyzed.

Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6]

Materials:

-

Cell suspension from control and AalphaC-treated cultures.

-

Low melting point agarose.

-

Microscope slides.

-

Lysis solution (high salt and detergent).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralization buffer.

-

DNA stain (e.g., SYBR Green or ethidium bromide).

-

Fluorescence microscope with appropriate filters.

-

Comet scoring software.

Procedure:

-

Cell Encapsulation: Mix a suspension of single cells with low melting point agarose and spread a thin layer onto a microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

In Vitro Micronucleus Assay in HepG2 Cells

The micronucleus assay is a well-established method for assessing chromosomal damage.[7][8][9][10][11] HepG2 cells are a human hepatoma cell line that retains some metabolic capacity, making them suitable for studying compounds that require metabolic activation, like AalphaC.

Materials:

-

HepG2 cells.

-

Cell culture medium and supplements.

-

AalphaC stock solution.

-

Cytochalasin B (to block cytokinesis).

-

Fixative (e.g., methanol).

-

DNA stain (e.g., DAPI or Giemsa).

-

Microscope.

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells to an appropriate confluency. Treat the cells with various concentrations of AalphaC for a defined period (e.g., 24-48 hours). Include positive and negative controls.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cell division at the binucleate stage.

-

Harvesting and Fixation: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix them onto microscope slides.

-

Staining: Stain the cells with a DNA-specific stain.

-

Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the genotoxicity of AalphaC.

Caption: Workflow for assessing the genotoxicity of AalphaC.

References

- 1. DNA adduct formation of 14 heterocyclic aromatic amines in mouse tissue after oral administration and characterization of the DNA adduct formed by 2-amino-9H-pyrido[2,3-b]indole (AalphaC), analysed by 32P_HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 7. Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. herabiolabs.com [herabiolabs.com]

- 9. Development and validation of a high-content screening in vitro micronucleus assay in CHO-k1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro micronucleus test in HepG2 transformants expressing a series of human cytochrome P450 isoforms with chemicals requiring metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

AalphaC-15N3: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a mutagenic and carcinogenic heterocyclic amine found in cooked foods and tobacco smoke.[1][2][3][4][5][6] Its isotopically labeled form, AalphaC-15N3, is a critical tool in metabolic and pharmacokinetic studies to trace its biological fate and understand its mechanisms of toxicity. This technical guide provides a comprehensive overview of the available solubility and stability data for AalphaC, which is directly applicable to this compound due to the negligible impact of isotopic labeling on these physicochemical properties. This document also outlines detailed experimental protocols for researchers to determine these properties in their own laboratory settings and visualizes the key signaling pathway associated with AalphaC's biological activity.

Solubility Data

Quantitative solubility data for AalphaC is limited in publicly available literature. However, based on product information and related studies, the following information has been compiled. It is recommended that researchers experimentally verify the solubility in their specific buffer systems and experimental conditions.

Table 1: AalphaC Solubility

| Solvent | Reported Solubility | Source | Notes |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [7] | Clear solution. |

| Methanol | Soluble | [8] | No quantitative value reported. |

| 1:1 DMSO:0.9% NaCl | Vehicle for in vivo studies | [5] | Used for subcutaneous injections in mice. |

| Water | Insoluble (practically) | Inferred from general properties | Heterocyclic amines often have low aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Expected to be low | Inferred from general properties | Solubility is likely pH-dependent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Stability Data

Experimental Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound in solution under various conditions.

Objective: To evaluate the stability of this compound over time under defined storage conditions (e.g., temperature, pH, light exposure).

Materials:

-

This compound stock solution of known concentration

-

Buffers of different pH values

-

Temperature-controlled storage units (e.g., refrigerator, incubator)

-

Light-protected (amber) and clear vials

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or buffer system.

-

Storage Conditions:

-

Temperature: Store aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

pH: Prepare solutions in buffers with a range of pH values (e.g., acidic, neutral, basic).

-

Light Exposure: Store aliquots in both light-protected (amber) and clear vials exposed to ambient light.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

-

Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating analytical method. The method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Logical Flow for Stability Testing

Caption: Stability Testing Experimental Logic.

Signaling Pathway: AalphaC and the Aryl Hydrocarbon Receptor (AhR)

AalphaC, like many other polycyclic aromatic hydrocarbons and heterocyclic amines, is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR).[9][10][11] The activation of the AhR signaling pathway is a key event in the metabolic activation of AalphaC, which can lead to the formation of DNA adducts and subsequent carcinogenesis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

References

- 1. Excretion of metabolites in urine and faeces from rats dosed with the heterocyclic amine, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a carcinogenic heterocyclic amine present in food, on atherosclerotic plaque development in apoE deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-9H-pyrido[2,3-b]indole 26148-68-5 | TCI AMERICA [tcichemicals.com]

- 4. 2-Amino-9H-pyrido(2,3-b)indol – Wikipedia [de.wikipedia.org]

- 5. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-9H-pyrido[2,3-b]indole | LGC Standards [lgcstandards.com]

- 7. 2-Amino-9H-pyrido 2-3-b indole = 98 HPLC 26148-68-5 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on AalphaC: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AalphaC-15N3" is not referenced in the available scientific literature. This document summarizes the early-stage research on the closely related and well-documented compound AalphaC (2-amino-9H-pyrido[2,3-b]indole). It is presumed that "this compound" may refer to an isotopically labeled variant of AalphaC.

Introduction

AalphaC, or 2-amino-9H-pyrido[2,3-b]indole, is a heterocyclic aromatic amine (HAA) identified as a mutagen and carcinogen.[1][2] It is formed during the high-temperature cooking of protein-rich foods and is also present in tobacco smoke.[2] Research into AalphaC has primarily focused on its genotoxic properties, metabolic activation, and its role in carcinogenesis. This technical guide provides an in-depth overview of the foundational research on AalphaC, including its mechanism of action, metabolic pathways, and key experimental findings.

Mechanism of Action

The primary mechanism of action for AalphaC's carcinogenicity is its ability to form covalent adducts with DNA, leading to mutations.[1][3] AalphaC itself is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[3] This activation process, primarily occurring in the liver, is mediated by cytochrome P450 (CYP) enzymes.[3][4]

The key steps in the metabolic activation and mechanism of action are:

-

N-oxidation: AalphaC is metabolized by CYP1A2 to form the reactive intermediate 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AalphaC).[3]

-

Esterification: The N-hydroxy metabolite is further activated by conjugation enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form unstable esters.[3]

-

Nitrenium Ion Formation: These esters undergo heterolytic cleavage to produce a highly reactive nitrenium ion.[3]

-

DNA Adduct Formation: The nitrenium ion covalently binds to DNA, primarily at the C8 position of guanine, forming the N-(2'-deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AalphaC) adduct.[5] This adduct can lead to DNA replication errors and mutations, initiating the process of carcinogenesis.

In addition to its genotoxic activity, AalphaC has been shown to induce luciferase activity in a PAH CALUX® (Polycyclic Aromatic Hydrocarbon Chemical-Activated LUciferase gene eXpression) assay, suggesting it can activate the aryl hydrocarbon receptor (AhR) signaling pathway.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on AalphaC.

Table 1: Carcinogenicity of AalphaC in Mice

| Parameter | Finding | Reference |

| Tumor Types | Haemangioendothelial sarcomas, hepatocellular adenomas, and carcinomas | [2] |

| Route of Administration | Oral (in diet) | [2] |

| Effect on Intestinal Tumors (Min/+ mice) | Increased number and diameter of small intestinal tumors | [1] |

| Neonatal Exposure (Min/+ mice) | Single s.c. injection of 40.3 mg/kg | [1] |

Table 2: AalphaC Metabolism in Primary Human Hepatocytes

| Metabolite | Description | Significance | Reference |

| AalphaC-HN2-O-Gluc | Reactive intermediate | Binds to DNA to form adducts | [5] |

| AalphaC-3-O-Gluc | Glucuronide conjugate | Detoxification pathway | [5] |

| AalphaC-6-O-Gluc | Glucuronide conjugate | Detoxification pathway | [5] |

| AalphaC-3-O-SO3H | Sulfate conjugate | Detoxification pathway | [5] |

| AalphaC-6-O-SO3H | Sulfate conjugate | Detoxification pathway | [5] |

| AalphaC-N2-Gluc | Glucuronide conjugate | Detoxification pathway | [5] |

Table 3: Effect of CYP Inhibitors on AalphaC DNA Adduct Formation

| Cell Type | Inhibitor | Target | Effect on AalphaC Adduct Formation | Reference |

| Human Hepatocytes | Furafylline | CYP1A2 | Strong decrease | [3][5] |

| Human Bladder RT4 Cells | α-naphthoflavone | CYP1 | 50% decrease | [7] |

Experimental Protocols

The following are descriptions of methodologies used in key AalphaC research.

Metabolism of AalphaC in Primary Human Hepatocytes

-

Cell Culture: Primary human hepatocytes are cultured and treated with AalphaC at concentrations ranging from 0.1 to 50 μM.[5]

-

Metabolite Characterization: The metabolites in the cell culture medium are characterized using ultra-performance liquid chromatography/ion trap multistage mass spectrometry (UPLC/MSn).[5]

-

Enzyme Inhibition: To identify the key metabolizing enzymes, hepatocytes are pre-incubated with selective enzyme inhibitors, such as furafylline for CYP1A2, before treatment with AalphaC.[3][5]

-

DNA Adduct Analysis: DNA is isolated from the treated hepatocytes, and the levels of the dG-C8-AalphaC adduct are quantified using techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

Intestinal Tumorigenesis in Min/+ Mice

-

Animal Model: C57BL/6J-Min/+ (multiple intestinal neoplasia) mice, which have a germline mutation in the Apc tumor suppressor gene, are used.[1]

-

Dosing: Neonatal mice (days 3-6 after birth) are given a single subcutaneous injection of AalphaC (e.g., 40.3 mg/kg) or a vehicle control.[1]

-

Tumor Assessment: At a predetermined time point (e.g., 11 weeks), the mice are euthanized, and their small intestines and colons are examined for the number and size of tumors and aberrant crypt foci (ACF).[1]

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic activation pathway of AalphaC leading to DNA adduct formation.

Caption: General experimental workflows for in vitro and in vivo studies of AalphaC.

Conclusion

Early-stage research has established AalphaC as a genotoxic agent that requires metabolic activation to form DNA adducts, a critical step in its carcinogenic activity. The primary enzyme responsible for this activation in humans is CYP1A2. While the direct signaling pathways perturbed by AalphaC are not fully elucidated, its ability to damage DNA suggests an impact on DNA damage response pathways, and initial findings point towards a potential interaction with the AhR pathway. Further research is needed to fully understand the molecular targets and signaling cascades affected by AalphaC to develop effective strategies for mitigating its carcinogenic risk.

References

- 1. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]

- 3. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of molecular cell targets for carcinogenic heterocyclic aromatic amines by using CALUX® reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Speculated Mechanism of Action of AalphaC

For Researchers, Scientists, and Drug Development Professionals

Abstract

AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a heterocyclic aromatic amine and a known carcinogen found in tobacco smoke and cooked meats. Its isotopically labeled form, AalphaC-15N3, is utilized for tracer and quantitative analysis. The primary mechanism of AalphaC's carcinogenicity is through its metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations. Intriguingly, recent research has also suggested a potential and paradoxical role for AalphaC in the modulation of atherosclerotic plaque development. This technical guide provides a comprehensive overview of the current understanding and speculation surrounding the mechanism of action of AalphaC, presenting key data, experimental methodologies, and proposed signaling pathways.

Metabolic Activation and Genotoxicity

The carcinogenicity of AalphaC is primarily attributed to its metabolic activation into a reactive electrophile that can bind to DNA, forming adducts. This process is a multi-step enzymatic cascade predominantly occurring in the liver.

The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of AalphaC, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC)[1]. This intermediate is then further activated through two main pathways:

-

O-acetylation: Catalyzed by N-acetyltransferases (NATs), HONH-AαC is converted to an unstable N-acetoxy ester.

-

O-sulfonation: Sulfotransferases (SULTs) catalyze the formation of an unstable N-sulfonyloxy ester.

Both of these unstable esters undergo heterolytic cleavage to form a highly reactive arylnitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form the major DNA adduct, N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC)[1][2][3]. This adduct is a mutagenic lesion that can lead to errors in DNA replication and transcription, ultimately contributing to tumorigenesis[1].

Additionally, UDP-glucuronosyltransferases (UGTs) can also metabolize HONH-AαC to form a reactive O-glucuronide conjugate (AαC-HN2-O-Gluc), which also contributes to the genotoxicity of AalphaC[1].

Signaling Pathway: Metabolic Activation of AalphaC

Carcinogenicity Studies

Animal models have been instrumental in elucidating the carcinogenic potential of AalphaC. Studies in mice have demonstrated its ability to induce tumors, particularly in the intestine.

Quantitative Data from Carcinogenicity Studies

| Study Parameter | Control Group | AalphaC-Treated Group | Reference |

| Intestinal Tumorigenesis in Min/+ Mice | [4] | ||

| Mean number of small intestinal tumors | ~25 | ~35 | |

| Mean diameter of small intestinal tumors (mm) | ~1.5 | ~2.0 | |

| DNA Adduct Levels in Rat Tissues (adducts/10^9 nucleotides) | [2] | ||

| Liver | Not Reported | 50.40 | |

| Colon | Not Reported | ~12.6 | |

| Heart | Not Reported | ~12.6 | |

| Kidney | Not Reported | ~4.2 | |

| DNA Adduct Levels in Mouse Tissues (adducts/10^8 normal nucleotides) | [3] | ||

| Liver | Not Reported | 137 |

Experimental Protocol: Intestinal Tumorigenesis in Min/+ Mice

This protocol is a summary of the methodology described in the study by Steffensen et al. (2002)[4].

-

Animal Model: C57BL/6J-Min/+ (multiple intestinal neoplasia) mice, which are heterozygous for a mutation in the Apc tumor suppressor gene.

-

Treatment: Neonatal mice (days 3-6 after birth) were given a single subcutaneous injection of AalphaC (40.3 mg/kg) or vehicle (1:1 dimethylsulfoxide:0.9% NaCl).

-

Study Duration: Mice were terminated at 11 weeks of age.

-

Endpoint Analysis: The number and diameter of tumors in the small intestine and colon were counted and measured under a dissecting microscope.

Experimental Workflow: Carcinogenicity Bioassay

Cardiovascular Effects: A Paradoxical Finding

In contrast to its well-documented carcinogenicity, a study on apolipoprotein E-deficient (apoE-/-) mice, a model for atherosclerosis, revealed a surprising potential cardiovascular protective effect of AalphaC[5].

Quantitative Data from Atherosclerosis Study

| Study Parameter | Control Group (apoE-/-) | AalphaC-Treated Group (apoE-/-) | Reference |

| Atherosclerotic Plaque Characteristics | [5] | ||

| Plaque Size | Larger | Smaller | |

| Lipid Content | Higher | Lower | |

| Inflammatory Cell Content | Lower | Higher | |

| Collagen Content | Lower | Higher | |

| Tunica Media Thickness | Thicker | Reduced | |

| Plasma Lipid Levels | [5] | ||

| Total Cholesterol | Higher | Significantly Reduced |

Speculated Mechanism of Cardiovascular Action

The mechanism behind these cardiovascular effects is not yet understood and appears to contradict the pro-inflammatory nature of carcinogenesis. It is speculated that AalphaC may induce a specific type of inflammatory response within the atherosclerotic plaque that leads to a more stable plaque phenotype. The increased collagen content suggests plaque stabilization, which could reduce the risk of rupture, a major cause of heart attacks and strokes. The reduction in total cholesterol suggests that AalphaC may also influence lipid metabolism.

Further research is needed to investigate the signaling pathways involved in these cardiovascular effects. Potential pathways to investigate include:

-

NF-κB Signaling: While often pro-inflammatory in cancer, its role in atherosclerosis is complex and context-dependent. AalphaC could potentially modulate this pathway in vascular cells differently than in epithelial cells.

-

MAP Kinase Pathways (ERK, JNK, p38): These pathways are involved in both cell proliferation and inflammation and could be differentially regulated by AalphaC in different cell types.

-

Lipid Metabolism Regulation: The reduction in cholesterol suggests that AalphaC may interact with key regulators of lipid synthesis and transport, such as SREBPs or LXR.

Experimental Protocol: Atherosclerosis Study in apoE-/- Mice

A detailed protocol for the study by Venza et al. (2009) is not fully available in the abstract, but the general methodology can be inferred[5].

-

Animal Model: Apolipoprotein E-deficient (apoE-/-) mice, which spontaneously develop atherosclerosis.

-

Treatment: Mice were treated with AalphaC (specific dose and duration not detailed in the abstract).

-

Endpoint Analysis: Atherosclerotic lesions in the aorta were analyzed for size, lipid content (e.g., Oil Red O staining), inflammatory cell infiltration (e.g., macrophage staining), and collagen content (e.g., Masson's trichrome staining). Plasma total cholesterol levels were also measured.

Future Directions and Conclusion

The dual nature of AalphaC as a carcinogen and a potential modulator of atherosclerosis presents a complex and intriguing area for further research. While the genotoxic mechanism of AalphaC is relatively well-established, the signaling pathways governing its unexpected cardiovascular effects remain to be elucidated.

Future research should focus on:

-

Dose-response studies: Investigating whether the carcinogenic and potential cardioprotective effects occur at different dose ranges.

-

Signaling pathway analysis: Detailed investigation of the effects of AalphaC on NF-κB, MAP kinase, and lipid metabolism pathways in both epithelial and vascular cells.

-

Identification of cellular targets: Determining the specific proteins and receptors that AalphaC interacts with to mediate its diverse effects.

References

- 1. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and identification of DNA adducts in organs from rats dosed with MeAalphaC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA adduct formation of 14 heterocyclic aromatic amines in mouse tissue after oral administration and characterization of the DNA adduct formed by 2-amino-9H-pyrido[2,3-b]indole (AalphaC), analysed by 32P_HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a carcinogenic heterocyclic amine present in food, on atherosclerotic plaque development in apoE deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AalphaC (2-amino-9H-pyrido[2,3-b]indole) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a heterocyclic amine that has been identified in cooked meats and tobacco smoke. It is recognized as a potent mutagen and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). Its primary mechanism of action involves metabolic activation to a reactive intermediate that forms adducts with DNA, leading to mutations and chromosomal damage. These properties make AalphaC a valuable tool for studying mechanisms of carcinogenesis, DNA damage and repair pathways, and for evaluating the efficacy of potential chemopreventive agents.

It is important to note that "AalphaC-15N3" refers to the isotopically labeled form of AalphaC, which is used in tracer studies and is not typically employed for standard cell culture experiments assessing biological effects. This document will focus on the use of unlabeled AalphaC.

Mechanism of Action: Metabolic Activation and Genotoxicity

AalphaC is not directly genotoxic. It requires metabolic activation, primarily by cytochrome P450 enzymes, particularly CYP1A2, which is predominantly expressed in the liver. This activation process converts AalphaC into a highly reactive electrophile, N-hydroxy-AalphaC, which can then bind covalently to DNA, forming DNA adducts. These adducts can lead to errors in DNA replication and transcription, resulting in mutations, chromosomal aberrations, and sister chromatid exchanges. This genotoxic activity is the basis for its carcinogenic potential.

The DNA damage induced by AalphaC is expected to activate cellular stress response pathways, most notably the p53 signaling pathway. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).

Data Presentation

| Cell Line | Assay | Effective Concentration | Treatment Duration | Reference |

| Human Hepatoma (HepG2) | Oxidative DNA Damage | 10 - 20 µg/mL | Not specified | [1] |

| Human Lymphoblastoid (MCL-5) | Micronucleus Induction | 10 ng/mL | Not specified | [2] |

| Human Lymphoblastoid (MCL-5) | DNA Strand Breaks (Comet Assay) | 90.9 µg/mL (~496 µM) | Not specified | [2] |

| Mouse Fibroblast (C3H/M2) | Morphological Transformation | 100 µM | Not specified | [2] |

Note: Researchers should perform a dose-response curve for their specific cell line and endpoint to determine the optimal AalphaC concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of AalphaC and to establish a suitable concentration range for subsequent experiments.

Materials:

-

AalphaC (dissolved in DMSO)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of AalphaC in complete culture medium. It is recommended to start with a high concentration (e.g., 500 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of AalphaC.

-

Incubate the plate for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by AalphaC.

Materials:

-

AalphaC (dissolved in DMSO)

-

Mammalian cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with AalphaC at predetermined concentrations (based on the MTT assay) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis of DNA Damage and Apoptosis Markers

This protocol is to detect the activation of the DNA damage response pathway (p53, γH2AX) and key apoptotic proteins (cleaved caspases).

Materials:

-

AalphaC (dissolved in DMSO)

-

Mammalian cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-γH2AX, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with AalphaC as described above.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

Visualizations

References

Application of AalphaC-15N3 in Mass Spectrometry for Quantitative Analysis

Application Note and Protocol

Introduction

AalphaC (2-amino-9H-pyrido[2,3-b]indole) is a mutagenic and carcinogenic heterocyclic aromatic amine formed during the cooking of meat and fish, and is also found in tobacco smoke.[1] Accurate quantification of AalphaC in biological matrices is crucial for toxicological studies and human exposure assessment. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis of small molecules in complex samples due to its high accuracy and precision.[2][3][4] AalphaC-15N3, a stable isotope-labeled analog of AalphaC with three 15N atoms, serves as an ideal internal standard for this purpose.[5] This document provides a detailed protocol for the quantification of AalphaC in biological samples using this compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process.[2][3][4] The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization.[6] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard can be used to accurately calculate the concentration of the analyte, correcting for any sample loss during preparation and for matrix effects in the mass spectrometer.

Application

This method is applicable to the quantitative analysis of AalphaC in various biological matrices, including but not limited to:

-

Urine

-

Plasma/Serum

-

Tissue homogenates

Experimental Workflow

Caption: Workflow for the quantitative analysis of AalphaC using this compound and LC-MS/MS.

Detailed Experimental Protocol

Materials and Reagents

-

AalphaC standard (Sigma-Aldrich or equivalent)

-

This compound internal standard[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., human urine)

Equipment

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure

1. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AalphaC and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of AalphaC by serial dilution of the stock solution with methanol:water (50:50, v/v).

-

Internal Standard Working Solution (10 ng/mL): Prepare a working solution of this compound by diluting the stock solution with methanol:water (50:50, v/v).

-

Calibration Standards: Prepare calibration standards by spiking the appropriate biological matrix (e.g., charcoal-stripped urine) with the AalphaC working standard solutions and a constant amount of the this compound internal standard working solution.

2. Sample Preparation

-

Thaw frozen biological samples (e.g., urine) to room temperature and vortex to ensure homogeneity.

-

To a 1 mL aliquot of the sample, add 10 µL of the 10 ng/mL this compound internal standard working solution.

-

(Optional) For the analysis of total AalphaC (free and conjugated), perform enzymatic or chemical hydrolysis.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute AalphaC and this compound with methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

-

UHPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate AalphaC from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

AalphaC: m/z 184.1 → 169.1

-

This compound: m/z 187.1 → 172.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

4. Data Analysis

-

Integrate the peak areas for the MRM transitions of both AalphaC and this compound.

-

Calculate the peak area ratio of AalphaC to this compound for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of AalphaC for the calibration standards.

-

Determine the concentration of AalphaC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85-110% |

Table 2: Example Calibration Curve Data

| AalphaC Concentration (pg/mL) | Peak Area Ratio (AalphaC/AalphaC-15N3) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.275 |

| 100 | 2.548 |

Metabolic Activation Pathway of AalphaC

AalphaC requires metabolic activation to exert its carcinogenic effects.[7][8] The primary pathway involves N-oxidation of the exocyclic amino group, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[7][9] This leads to the formation of a reactive N-hydroxy-AalphaC intermediate. This intermediate can be further activated through O-acetylation or O-sulfonation to form unstable esters that spontaneously break down to a highly reactive nitrenium ion. The nitrenium ion can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[7]

Caption: Metabolic activation pathway of AalphaC leading to DNA adduct formation.

References

- 1. 2-Amino-9H-pyrido[2,3-b]indole-15N3 | LGC Standards [lgcstandards.com]

- 2. High throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-9H-pyrido[2,3-b]indole-15N3 | C11H9N3 | CID 46780357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cstti.com [cstti.com]

- 7. Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

AalphaC-15N3: A Closer Look at a Labeled Carcinogen, Not a Fluorescent Probe

Contrary to the inquiry for application notes and protocols for AalphaC-15N3 as a fluorescent probe, extensive research of scientific literature and chemical databases reveals no evidence of its use in this capacity. Instead, this compound is the isotopically labeled version of 2-amino-9H-pyrido[2,3-b]indole (AalphaC), a compound primarily recognized as a mutagen and carcinogen.

AalphaC is a heterocyclic amine that forms during the cooking of meat and fish at high temperatures and is also present in cigarette smoke.[1][2][3] It is known to cause DNA damage and has been linked to an increased risk of certain cancers.[3][4] The "-15N3" designation indicates that the three nitrogen atoms in the AalphaC molecule have been replaced with the stable isotope Nitrogen-15. This isotopic labeling is a common technique used in research to trace the metabolism and fate of molecules in biological systems, but it does not confer fluorescent properties.

While the core structure of AalphaC, 9H-pyrido[2,3-b]indole, has been investigated for the development of novel fluorescent probes, these are chemically modified derivatives and not AalphaC or this compound itself.[5] A 2025 study, for instance, described the synthesis of new fluorophores based on this structure with potential applications in cellular imaging.[5] However, this research does not extend to the unmodified, carcinogenic AalphaC molecule.

Properties of AalphaC and this compound

For clarity, the known properties of AalphaC and its isotopically labeled form are summarized below. It is crucial to note that these data do not include fluorescence characteristics as none have been reported in the scientific literature.

| Property | AalphaC (2-amino-9H-pyrido[2,3-b]indole) | This compound |

| Chemical Formula | C₁₁H₉N₃[6] | C₁₁H₉¹⁵N₃[7] |

| Molar Mass | 183.21 g/mol | 186.19 g/mol [8] |

| Primary Identification | Mutagen, Carcinogen[1][2][3][4] | Isotopically labeled mutagen and carcinogen[1][7] |

| Common Applications | Carcinogenesis research | Metabolic and toxicological studies of AalphaC[7] |

| Fluorescent Properties | Not reported | Not reported |

Logical Relationship: From Core Structure to Unrelated Application

The following diagram illustrates the distinction between the carcinogenic AalphaC and the fluorescent probes derived from its core chemical structure.

Caption: Distinction between AalphaC and its fluorescent derivatives.

References

- 1. echemi.com [echemi.com]

- 2. 2-Amino-9H-pyrido[2-3-b]indole ≥98% (HPLC) | 26148-68-5 [sigmaaldrich.com]

- 3. 2-Amino-9H-pyrido[2,3-b]indole 26148-68-5 | TCI AMERICA [tcichemicals.com]

- 4. The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-amino-9H-pyrido(2,3-b)indole - Wikidata [wikidata.org]

- 7. scbt.com [scbt.com]

- 8. 2-Amino-9H-pyrido[2,3-b]indole-15N3 | C11H9N3 | CID 46780357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azide-Molecule Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "AalphaC-15N3" does not correspond to a standard chemical nomenclature. It is likely that "AalphaC" refers to a scaffold molecule of interest, and "15N3" indicates the presence of an azide functional group (-N3), which is a key component for "click chemistry." These application notes provide a comprehensive guide to the conjugation of an azide-functionalized molecule (herein referred to as "Molecule-N3") to an alkyne-containing counterpart using the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This bioorthogonal reaction is a cornerstone of bioconjugation due to its high yield, specificity, and compatibility with a wide range of biomolecules and reaction conditions.[3][4][5] These protocols are designed for researchers in drug discovery and chemical biology seeking to create well-defined bioconjugates.[6][7][]

Section 1: Principle of CuAAC "Click Chemistry"

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][9] This reaction forms a stable triazole linkage, covalently connecting the two molecules. The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[1][9] For bioconjugation, the copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[9][10] A stabilizing ligand is often included to protect the biomolecule from oxidative damage and enhance reaction efficiency.[2][5][10]

Reaction Mechanism Diagram

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Section 2: Experimental Protocols

This section provides detailed protocols for the conjugation of an azide-functionalized molecule to an alkyne-functionalized protein.

Materials and Reagents

-

Azide-Functionalized Molecule (Molecule-N3): Stock solution in an appropriate solvent (e.g., DMSO).

-

Alkyne-Functionalized Protein: In an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Copper(II) Sulfate (CuSO₄): 50 mM stock solution in deionized water.

-

Ligand (e.g., THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine. 250 mM stock solution in deionized water. THPTA is recommended for its water solubility and ability to protect cells from copper toxicity in biological applications.[2][11][12]

-

Reducing Agent (Sodium Ascorbate): 100 mM stock solution in deionized water. Must be prepared fresh.

-

Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.0-7.5. Avoid Tris buffers as they can interfere with the reaction.[10]

-

Purification System: Size-exclusion chromatography (SEC) or dialysis system.

General Protocol for Protein Conjugation

This protocol is a starting point and may require optimization for specific molecules.

-

Prepare the Protein Solution:

-

In a microcentrifuge tube, dilute the alkyne-functionalized protein to a final concentration of 1-10 mg/mL in the reaction buffer.

-

-

Prepare the Catalyst Premix:

-

In a separate tube, prepare the catalyst premix by combining the Copper(II) Sulfate and the ligand. A common ratio is 1:5 of Cu(II):Ligand.[10] For example, mix 1 µL of 50 mM CuSO₄ with 1 µL of 250 mM THPTA.

-

Vortex briefly to mix. This premixing step is crucial to prevent precipitation and enhance catalyst stability.[13]

-

-

Set up the Conjugation Reaction:

-

To the protein solution, add the desired molar excess of the Molecule-N3 stock solution (typically 5-20 fold excess relative to the protein).

-

Add the catalyst premix to the reaction tube. The final copper concentration is typically 50-250 µM.[12]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 2.5-5 mM.[10][12]

-

The final reaction volume should be adjusted with the reaction buffer. Keep the final concentration of organic solvents (like DMSO) below 10% to avoid protein denaturation.[14]

-

-

Incubation:

-

Gently mix the reaction by inverting the tube.

-

Incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescent probes.

-

-

Purification of the Conjugate:

-

Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25).

-

Alternatively, perform dialysis against PBS (pH 7.4) with several buffer changes. Adding EDTA (1-5 mM) to the first dialysis buffer can help chelate and remove residual copper.[15]

-

Quantitative Data Summary

The following table summarizes typical reaction conditions for bioconjugation.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Azide:Alkyne Molar Ratio | 5:1 to 20:1 | A molar excess of the smaller molecule (Molecule-N3) drives the reaction to completion. |

| Final Copper (Cu²⁺) Conc. | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk protein damage.[11] |

| Ligand:Copper Ratio | 5:1 | A 5-fold excess of ligand (e.g., THPTA) is recommended to stabilize Cu(I) and protect the biomolecule.[2][10] |

| Final Na Ascorbate Conc. | 2.5 - 5 mM | A fresh solution is critical for efficient reduction of Cu(II) to Cu(I). |

| Reaction Temperature | 4°C to Room Temperature | Room temperature is often sufficient for rapid conjugation (1-4 hours). 4°C can be used for overnight reactions.[14] |

| Reaction Time | 1 - 16 hours | Monitor reaction progress by techniques like SDS-PAGE or Mass Spectrometry if possible. |

| pH | 7.0 - 7.5 | The reaction is tolerant to a pH range of 4-12, but neutral pH is optimal for most proteins.[1] |

Section 3: Experimental Workflow and Analysis

Experimental Workflow Diagram

Caption: A generalized workflow for CuAAC-mediated protein conjugation.

Analysis and Quantification of Conjugation

Quantifying the efficiency of the conjugation is critical. Several methods can be employed:

-

SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized on a gel. If the conjugated molecule is fluorescent, the gel can be imaged to confirm labeling.

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the final conjugate, confirming the addition of the molecule and allowing for the calculation of the degree of labeling.

-

UV-Vis Spectroscopy: If the conjugated molecule has a unique absorbance spectrum, the degree of labeling can be calculated using the Beer-Lambert law.

-

Western Blot: A novel method using HaloTag has been described for quantifying in-cell bioconjugation, where a chloroalkane ligand is clicked onto the protein and subsequently detected by the HaloTag enzyme.[16][17][18]

Section 4: Alternative Method - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern (e.g., live-cell imaging), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[][20]

-

Principle: SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst.[][20]

-

Advantages:

-

Biocompatible: No copper catalyst means no cellular toxicity, making it ideal for in vivo applications.[20]

-

Simplified Protocol: Fewer reagents are required (no catalyst, ligand, or reducing agent).

-

-

Disadvantages:

-

Slower Kinetics: Reaction rates are generally slower than CuAAC.[20]

-

Reagent Hydrophobicity: Cyclooctyne reagents can be hydrophobic, which may require the use of organic co-solvents.

-

SPAAC vs. CuAAC Logical Relationship Diagram

Caption: Comparison of CuAAC and SPAAC for azide-alkyne conjugation.

Section 5: Applications in Drug Development

Click chemistry has become an indispensable tool in pharmaceutical sciences.[6][7]

-

Antibody-Drug Conjugates (ADCs): CuAAC and SPAAC are used to create homogeneous ADCs by conjugating cytotoxic drugs to specific sites on an antibody, improving their therapeutic index.

-

PROTACs and Molecular Glues: The modular nature of click chemistry facilitates the rapid assembly of libraries of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

-

Drug Delivery and Imaging: Attaching imaging agents (e.g., fluorophores) or targeting ligands to drug delivery vehicles or therapeutic molecules.[]

-

Lead Discovery and Optimization: The reliability and efficiency of click chemistry accelerate the synthesis of compound libraries for screening and lead optimization.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. csmres.co.uk [csmres.co.uk]

- 7. researchgate.net [researchgate.net]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]